molecular formula C20H21N7O2 B10996038 N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10996038
M. Wt: 391.4 g/mol
InChI Key: YZNOVNFTHSNDHP-UHFFFAOYSA-N
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Description

N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps, including the formation of the triazole and pyridine rings, followed by their coupling. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography, is essential to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-(pyridin-3-yl)butanamide
  • N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-(pyridin-2-yl)butanamide

Uniqueness

N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to its dual triazole and pyridine rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H21N7O2

Molecular Weight

391.4 g/mol

IUPAC Name

N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C20H21N7O2/c1-29-13-16-22-20(26-23-16)14-6-4-7-15(12-14)21-19(28)10-5-9-18-25-24-17-8-2-3-11-27(17)18/h2-4,6-8,11-12H,5,9-10,13H2,1H3,(H,21,28)(H,22,23,26)

InChI Key

YZNOVNFTHSNDHP-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)CCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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